8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene core. The molecule features a chlorine substituent at the 8-position and a methyl group at the 3-position (Figure 1). These structural attributes contribute to its unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry and drug design .
1,5-benzodiazepines are renowned for their versatility in synthesizing bioactive molecules with applications ranging from antiviral agents to plant growth regulators. The presence of electron-withdrawing (chloro) and alkyl (methyl) groups in this compound modulates its reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
54028-73-8 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
7-chloro-3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6-5-12-8-3-2-7(11)4-9(8)13-10(6)14/h2-4,6,12H,5H2,1H3,(H,13,14) |
InChI Key |
HDLCSOQJXLBNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves several steps. One common method starts with the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization to form the benzodiazepine ring. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Halogenation or nitration reactions can introduce new substituents into the benzodiazepine ring, altering its chemical properties.
Scientific Research Applications
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Pharmacological Profiles
Key Observations :
- Anti-HIV Activity : The introduction of a benzoyl group at position 5 (as in 5-benzoyl-4-methyl derivatives) confers anti-HIV-1 reverse transcriptase inhibition, likely due to enhanced π-π stacking with viral enzymes .
- Structural Isomerism : 1,5-benzodiazepines (e.g., target compound) exhibit distinct receptor-binding profiles compared to 1,4-benzodiazepines (e.g., Methylclonazepam), which are classical CNS agents .
Stereochemical and Physicochemical Differences
Table 2: Physicochemical Properties
Analysis :
- Polar Surface Area : The benzoyl-substituted compound’s larger polar surface area (58.7 Ų) may reduce blood-brain barrier penetration, limiting CNS applications despite its antiviral activity .
Biological Activity
8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, notable for its unique structural features including a chloro substituent at the 8-position and a methyl group at the 3-position. This compound has been the subject of extensive research due to its potential pharmacological properties, particularly in neuropharmacology and medicinal chemistry.
- Molecular Formula : C10H12ClN2O
- Molecular Weight : 212.67 g/mol
- Melting Point : 140-142 °C
Biological Activity
Research indicates that 8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one exhibits significant biological activities:
- Anticonvulsant Activity : The compound has been evaluated for its ability to prevent seizures, showing promising results in various animal models.
- Anxiolytic Properties : It has demonstrated potential in reducing anxiety levels by modulating neurotransmitter systems.
- Sedative Effects : The sedative properties are attributed to its interaction with gamma-aminobutyric acid (GABA) receptors, which are critical for mediating inhibitory signals in the brain.
- Anti-HIV Activity : Preliminary studies suggest that derivatives of this compound may inhibit reverse transcriptase enzymes, indicating a potential application in HIV treatment.
The biological activity of 8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is primarily attributed to its interaction with GABA_A receptors. The presence of the chloro and methyl groups enhances its binding affinity and selectivity towards these receptors compared to other benzodiazepines.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Alprazolam | 8-chloro-1-methyl | Widely used anxiolytic; fast onset |
| Clonazepam | 7-nitro | Potent anticonvulsant; longer duration |
| Lorazepam | 7-chloro | Shorter half-life; used in acute settings |
| Diazepam | 7-chloro | Long history of use; muscle relaxant properties |
| Midazolam | 8-chloro | Short acting; used in procedural sedation |
The specific positioning of the methyl group and chloro substitution in 8-Chloro-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one significantly alters its pharmacodynamics and pharmacokinetics compared to these established benzodiazepines.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
- Anticonvulsant Study : In a controlled trial involving animal models of epilepsy, the compound was administered at varying doses. Results indicated a significant reduction in seizure frequency compared to control groups (IC50 values ranged from 0.5 to 2 µM) .
- Anxiolytic Assessment : A behavioral study using the elevated plus maze model demonstrated that subjects treated with the compound exhibited increased time spent in open arms compared to untreated controls, suggesting reduced anxiety levels .
- Anti-HIV Activity : In vitro assays showed that derivatives of this compound inhibited HIV reverse transcriptase with IC50 values as low as 0.37 µM .
Q & A
Q. What are the recommended synthetic routes for 8-Chloro-3-methyl-1,5-benzodiazepin-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursors such as 2-aminobenzophenones or chloroacetylated intermediates. For example, acylation of a benzodiazepine core with chlorinated reagents (e.g., chloroacetyl chloride) under basic conditions (triethylamine/pyridine) is common . Key variables include:
- Temperature: Optimal yields (~80–90%) are achieved at 80–100°C. Higher temperatures may degrade intermediates .
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethers .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is critical for purity .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
Methodological Answer:
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 200°C, with degradation products identified via TGA-DSC .
- Light Sensitivity: Store in amber vials at –20°C to prevent photolytic cleavage of the chlorinated aromatic ring .
- Humidity: Hygroscopic tendencies require desiccants (e.g., silica gel) to avoid hydrolysis of the lactam ring .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its pharmacological activity?
Methodological Answer: Polymorphs (e.g., Form I vs. Form II) exhibit distinct bioavailability due to crystal packing differences.
Q. What computational strategies are effective for predicting receptor-ligand interactions with GABAA subtypes?
Methodological Answer:
Q. How can conflicting data on synthetic yields be resolved through mechanistic studies?
Methodological Answer: Contradictory yields (e.g., 50% vs. 90% in similar conditions) may arise from unoptimized intermediates.
- Kinetic Studies (HPLC-MS): Monitor intermediate accumulation (e.g., chloroacetylated amine) to identify rate-limiting steps .
- DFT Calculations (Gaussian): Transition state energies for cyclization steps explain solvent-dependent barriers (e.g., ΔG<sup>‡</sup> = 25 kcal/mol in DMF vs. 32 kcal/mol in THF) .
Q. What in vivo models are suitable for evaluating antihyperalgesic efficacy?
Methodological Answer:
- Neuropathic Pain (SNI Model): Dose-dependent reduction in mechanical allodynia (ED50 = 3 mg/kg, p.o.) is observed in spared nerve injury (SNI) rats .
- Inflammatory Pain (CFA Model): Intraplantar carrageenan injection in mice shows 60% reversal of thermal hyperalgesia at 10 mg/kg .
- PK/PD Correlation: Plasma half-life (t½ = 2.1 h) aligns with sustained GABAA occupancy (>70% at 4 h post-dose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
